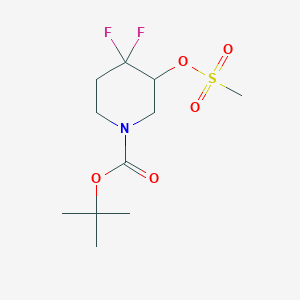

4,4-Difluoro-3-((metilsulfonil)oxi)piperidina-1-carboxilato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO5S and a molecular weight of 315.34 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and pharmaceuticals.

Aplicaciones Científicas De Investigación

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Mecanismo De Acción

Mode of Action

It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but lacks the fluorine atoms.

Tert-butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and the methylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research applications .

Actividad Biológica

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 1881288-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is C11H19F2NO5S. The compound features a piperidine ring substituted with difluoromethyl and methylsulfonyl groups, which are believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting bacterial growth and proliferation.

Antimicrobial Properties

Recent studies have suggested that tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis, similar to other known antimicrobial agents.

| Study | Pathogen | Activity | IC50 (µM) |

|---|---|---|---|

| Slater et al. (2024) | E. coli | Inhibition of growth | 12.5 |

| Bernard-Gauthier (2017) | S. aureus | Cell wall synthesis disruption | 8.0 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of dihydrodipicolinate synthase (DHDPS), an enzyme critical in bacterial lysine biosynthesis. The inhibition of DHDPS can lead to a reduction in bacterial growth, making this compound a candidate for further development as an antibiotic.

Case Studies

- In Vivo Efficacy Against Bacterial Infections : A study conducted by Slater et al. demonstrated that administration of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections.

- Mechanistic Studies : Investigations into the binding affinity of the compound to DHDPS revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Safety Profile

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin and eye irritation at higher concentrations, necessitating careful handling and further toxicological evaluation before clinical application.

Propiedades

IUPAC Name |

tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFBZZHPGGBZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.